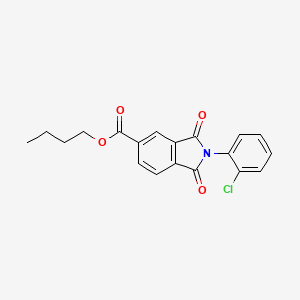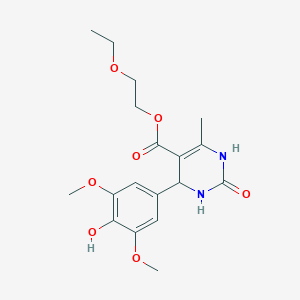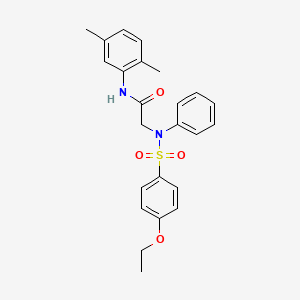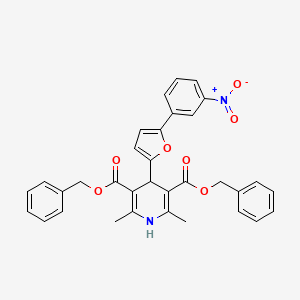![molecular formula C21H25N3O3 B11623205 N-[2-Furan-2-yl-1-(2-piperidin-1-yl-ethylcarbamoyl)-vinyl]-benzamide](/img/structure/B11623205.png)
N-[2-Furan-2-yl-1-(2-piperidin-1-yl-ethylcarbamoyl)-vinyl]-benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le N-[2-furan-2-yl-1-(2-pipéridin-1-yl-éthylcarbamoyl)-vinyl]-benzamide est un composé organique complexe qui comprend un cycle furane, un cycle pipéridine et un groupe benzamide.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du N-[2-furan-2-yl-1-(2-pipéridin-1-yl-éthylcarbamoyl)-vinyl]-benzamide implique généralement des réactions organiques en plusieurs étapes. Une voie de synthèse courante comprend :
Formation du cycle furane : Le cycle furane peut être synthétisé par la synthèse de Paal-Knorr, où un composé 1,4-dicarbonyle subit une cyclisation en présence d’un catalyseur acide.
Fixation du cycle pipéridine : Le cycle pipéridine est introduit par une réaction de substitution nucléophile, où un dérivé de pipéridine approprié réagit avec un intermédiaire électrophile.
Formation du groupe vinyle : Le groupe vinyle est généralement introduit par une réaction de Wittig, où un ylure de phosphonium réagit avec un composé carbonylé pour former l’alcène souhaité.
Couplage avec le benzamide : La dernière étape consiste à coupler l’intermédiaire avec le benzamide par la formation d’une liaison amide, souvent en utilisant des réactifs de couplage comme l’EDCI (1-éthyl-3-(3-diméthylaminopropyl)carbodiimide) et le HOBt (1-hydroxybenzotriazole).
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais optimisées pour la production à grande échelle. Cela comprend l’utilisation de réacteurs à écoulement continu pour améliorer l’efficacité et le rendement de la réaction, ainsi que la mise en œuvre de principes de chimie verte pour minimiser les déchets et l’impact environnemental.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le cycle furane dans le N-[2-furan-2-yl-1-(2-pipéridin-1-yl-éthylcarbamoyl)-vinyl]-benzamide peut subir des réactions d’oxydation, généralement en utilisant des réactifs comme l’acide m-chloroperbenzoïque (m-CPBA) pour former des époxydes de furane.
Réduction : Le composé peut être réduit par des réactions d’hydrogénation, où des catalyseurs comme le palladium sur carbone (Pd/C) sont utilisés pour réduire le groupe vinyle en alcane.
Substitution : Le groupe benzamide peut participer à des réactions de substitution nucléophile, où des nucléophiles comme les amines ou les thiols remplacent le groupe amide dans des conditions appropriées.
Réactifs et conditions courants
Oxydation : m-CPBA, acide acétique, température ambiante.
Réduction : Gaz hydrogène, catalyseur Pd/C, température ambiante à des températures élevées.
Substitution : Nucléophiles (amines, thiols), solvants comme le dichlorométhane ou l’éthanol, température ambiante à des conditions de reflux.
Principaux produits
Oxydation : Époxydes de furane.
Réduction : Alcanes saturés.
Substitution : Benzamides substitués.
Applications De Recherche Scientifique
Le N-[2-furan-2-yl-1-(2-pipéridin-1-yl-éthylcarbamoyl)-vinyl]-benzamide a des applications diverses en recherche scientifique :
Chimie : Utilisé comme élément de base en synthèse organique pour le développement de molécules plus complexes.
Biologie : Étudié pour son potentiel en tant que composé bioactif dans divers tests biologiques.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, y compris les activités anti-inflammatoire et anticancéreuse.
Industrie : Utilisé dans le développement de produits chimiques et de matériaux spécialisés possédant des propriétés fonctionnelles spécifiques.
Mécanisme D'action
Le mécanisme d’action du N-[2-furan-2-yl-1-(2-pipéridin-1-yl-éthylcarbamoyl)-vinyl]-benzamide implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes ou des récepteurs, modulant leur activité et conduisant à des effets en aval. Par exemple, il pourrait inhiber l’activité enzymatique en se liant au site actif ou modifier les voies de signalisation des récepteurs en agissant comme un agoniste ou un antagoniste.
Comparaison Avec Des Composés Similaires
Composés similaires
N-(2-furan-2-yl-éthyl)-benzamide : Il lui manque le cycle pipéridine et le groupe vinyle, ce qui entraîne des propriétés chimiques et des activités biologiques différentes.
N-(2-Pipéridin-1-yl-éthyl)-benzamide :
N-(2-furan-2-yl-1-vinyl)-benzamide : Il lui manque le cycle pipéridine, modifiant son comportement chimique et ses interactions biologiques.
Unicité
Le N-[2-furan-2-yl-1-(2-pipéridin-1-yl-éthylcarbamoyl)-vinyl]-benzamide est unique en raison de sa combinaison d’un cycle furane, d’un cycle pipéridine et d’un groupe benzamide, qui confèrent une réactivité chimique distincte et un potentiel d’applications diverses dans la recherche et l’industrie.
Propriétés
Formule moléculaire |
C21H25N3O3 |
|---|---|
Poids moléculaire |
367.4 g/mol |
Nom IUPAC |
N-[(Z)-1-(furan-2-yl)-3-oxo-3-(2-piperidin-1-ylethylamino)prop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C21H25N3O3/c25-20(17-8-3-1-4-9-17)23-19(16-18-10-7-15-27-18)21(26)22-11-14-24-12-5-2-6-13-24/h1,3-4,7-10,15-16H,2,5-6,11-14H2,(H,22,26)(H,23,25)/b19-16- |
Clé InChI |
ALEXWYIOHWVYQP-MNDPQUGUSA-N |
SMILES isomérique |
C1CCN(CC1)CCNC(=O)/C(=C/C2=CC=CO2)/NC(=O)C3=CC=CC=C3 |
SMILES canonique |
C1CCN(CC1)CCNC(=O)C(=CC2=CC=CO2)NC(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Dimethyl 2-({[(4-methylphenyl)sulfonyl]carbamoyl}amino)benzene-1,4-dicarboxylate](/img/structure/B11623139.png)
![2-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(2-fluorobenzylidene)hydrazinyl]ethanol](/img/structure/B11623141.png)
![N-((5Z)-5-{[3-(4-ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-4-methylbenzamide](/img/structure/B11623149.png)
![3-(2-nitrophenyl)-2-[(Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]quinazolin-4(3H)-one](/img/structure/B11623152.png)
![Methyl 2-({2-oxo-2-phenyl-1-[(thiophen-2-ylcarbonyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11623173.png)

![methyl {3-[(Z)-(2,4,6-trioxo-1-phenyltetrahydropyrimidin-5(2H)-ylidene)methyl]-1H-indol-1-yl}acetate](/img/structure/B11623193.png)

![2-bromo-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11623197.png)
![4-[4-(allyloxy)-3-methylbenzoyl]-1-[2-(diethylamino)ethyl]-5-[4-(dimethylamino)phenyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11623204.png)
![5-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11623208.png)
![2-{[3-(morpholin-4-yl)propyl]amino}-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11623215.png)

